Product packaging for 3',4'-Dimethoxy Flurbiprofen(Cat. No.:CAS No. 1346601-72-6)

3',4'-Dimethoxy Flurbiprofen

Cat. No.: B584577
CAS No.: 1346601-72-6
M. Wt: 304.317
InChI Key: LOLOPVAXJOQCPF-UHFFFAOYSA-N
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Description

3',4'-Dimethoxy Flurbiprofen, with the CAS registry number 1346601-72-6, is a chemical impurity and analog of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) of the phenylalkanoic acid class . This high-purity reference standard is supplied with a molecular formula of C 17 H 17 FO 4 and a molecular weight of 304.31 g/mol . It is specifically designed for analytical research and development, primarily serving as a critical standard in the pharmaceutical industry for the quantification and control of process-related impurities and degradation products in Flurbiprofen drug substances and products. By utilizing this compound, researchers can ensure the safety, quality, and efficacy of pharmaceutical formulations through rigorous testing in compliance with regulatory guidelines. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Proper handling and storage at recommended temperatures of 2-8°C in a refrigerator are essential to maintain the integrity and stability of the compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17FO4 B584577 3',4'-Dimethoxy Flurbiprofen CAS No. 1346601-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-3-fluorophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO4/c1-10(17(19)20)11-4-6-13(14(18)8-11)12-5-7-15(21-2)16(9-12)22-3/h4-10H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLOPVAXJOQCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)OC)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70741837
Record name 2-(2-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346601-72-6
Record name 2-(2-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 3 ,4 Dimethoxy Flurbiprofen

Retrosynthetic Analysis of 3',4'-Dimethoxy Flurbiprofen (B1673479)

A retrosynthetic analysis of 3',4'-Dimethoxy Flurbiprofen reveals two primary disconnection points for simplifying the structure into readily available starting materials. The target molecule's structure is 2-(2-fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid.

The most logical disconnections are:

The C-C bond of the biphenyl (B1667301) core: This disconnection breaks the molecule into two substituted benzene rings: a 4-substituted-2-fluorophenyl ring and a 3,4-dimethoxybenzene ring. This approach is central to methods like the Suzuki and other palladium-catalyzed cross-coupling reactions.

The bond connecting the propanoic acid side chain to the biphenyl scaffold: This leads to a 2-fluoro-3',4'-dimethoxybiphenyl intermediate and a two-carbon chain that can be introduced via various organic reactions.

This analysis suggests that a convergent synthesis, where the two key fragments are prepared separately and then joined, would be an efficient strategy. The primary challenge lies in the regioselective formation of the biphenyl bond.

Classical Synthetic Routes to Dimethoxy-Substituted Biphenyls

Historically, the synthesis of substituted biphenyls relied on methods that often required harsh reaction conditions and sometimes resulted in low yields. One such classical approach is the Ullmann coupling reaction . This method involves the copper-promoted coupling of two aryl halides. To synthesize a dimethoxy-substituted biphenyl intermediate, one could envision the coupling of an appropriately substituted iodobenzene with a dimethoxy-substituted aryl halide. However, achieving high yields and selectivity, especially with unsymmetrical biphenyls, can be challenging.

Another classical approach involves the reaction of an aryl iodide with 1,3-dinitrobenzene in the presence of copper(I) t-butoxide to form a 2,6-dinitrobiphenyl. Subsequent chemical transformations can then be used to exchange one of the nitro groups for a methoxy (B1213986) group using sodium methoxide in a solvent like hexamethylphosphoramide rsc.org. While effective, these multi-step classical routes are often superseded by more efficient modern methods.

Modern Synthetic Approaches for this compound Construction

Modern organic synthesis offers a range of powerful tools for the efficient construction of complex molecules like this compound. These methods often provide higher yields, greater functional group tolerance, and milder reaction conditions compared to classical routes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions in Flurbiprofen Derivative Synthesis

Reaction Step Conventional Method Time Microwave-Assisted Time Yield Improvement Reference
Esterification Several hours Minutes Significant acs.orgnih.gov
Hydrazinolysis Several hours Minutes Significant acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biphenyl synthesis due to their high efficiency and functional group compatibility. The Suzuki-Miyaura coupling is particularly prominent. This reaction involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium(0) complex.

For the synthesis of the this compound core, this would typically involve the reaction of:

(2-fluoro-4-substituted-phenyl)boronic acid with 1-halo-3,4-dimethoxybenzene, or

4-substituted-2-fluorohalobenzene with (3,4-dimethoxyphenyl)boronic acid.

Studies have demonstrated the successful synthesis of Flurbiprofen itself and other fluorinated biphenyl compounds using Suzuki coupling with excellent yields aalto.finih.govunits.itacs.orgresearchgate.net. For example, the synthesis of Flurbiprofen has been achieved in high yield via a Pd/C-catalyzed Suzuki coupling in water aalto.fiunits.itresearchgate.net. Similarly, various difluorinated biphenyl compounds have been synthesized using Pd(PPh₃)₄ as a catalyst nih.govacs.org. This methodology is directly applicable to the synthesis of the dimethoxy-substituted biphenyl core of the target molecule. A flexible two-step, one-pot procedure involving palladium-catalyzed Heck coupling followed by hydroxycarbonylation has also been developed for synthesizing 2-aryl propionic acids like Flurbiprofen nih.gov.

Table 2: Example Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis

Aryl Halide Arylboronic Acid Palladium Catalyst Base Solvent Yield Reference
1-bromo-3,4-difluorobenzene Various arylboronic acids Pd(PPh₃)₄ K₃PO₄ Water:Dioxane ~78% (avg.) nih.govacs.org

The carboxylic acid group of Flurbiprofen is a prime site for derivatization to modify its properties. Esterification and amidation are the most common strategies employed.

Esterification: Flurbiprofen can be converted to its corresponding esters by reacting it with an alcohol under acidic conditions (e.g., sulfuric acid in methanol) or using coupling agents researchgate.net. These ester derivatives can serve as prodrugs or intermediates for further synthesis.

Amidation: The synthesis of Flurbiprofen amides is a widely explored area. Amides are generally more stable than esters and offer opportunities for introducing diverse functionalities. The standard procedure involves activating the carboxylic acid group, often by converting it to an acyl chloride using thionyl chloride, followed by reaction with a desired amine mdpi.com. Alternatively, peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) can be used to directly couple the carboxylic acid with an amine, avoiding the need for the acyl chloride intermediate nih.gov. A wide range of primary and secondary amines have been successfully coupled to the Flurbiprofen scaffold to generate novel amide derivatives nih.govresearchgate.netmdpi.com. These modifications can significantly alter the biological profile of the parent molecule nih.gov.

Table 3: Common Reagents for Amidation of Flurbiprofen

Coupling Method Reagents Key Features Reference
Acyl Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride Two-step process; highly reactive intermediate mdpi.com

Stereoselective Synthesis Considerations for Enantiomeric Forms of this compound

Flurbiprofen possesses a single stereocenter at the α-position of the propanoic acid moiety, meaning it exists as a pair of enantiomers, (S)-(+)-Flurbiprofen and (R)-(-)-Flurbiprofen. The pharmacological activity of many profens resides primarily in the (S)-enantiomer. Consequently, the stereoselective synthesis of a single enantiomer of this compound is a critical consideration for developing potentially more effective and selective agents.

Achieving enantioselectivity can be approached in several ways:

Resolution of a racemic mixture: This involves separating the enantiomers of the final product or a key intermediate. This can be done by forming diastereomeric salts with a chiral amine, followed by separation and recovery of the desired enantiomer.

Asymmetric synthesis: This involves creating the chiral center in a controlled manner. This could be achieved through:

Chiral auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Asymmetric catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other. For profens, this could involve asymmetric hydrogenation of a corresponding α,β-unsaturated ester or asymmetric alkylation.

While the literature on the specific stereoselective synthesis of this compound is not extensive, the principles established for Flurbiprofen and other profens like Ibuprofen (B1674241) and Naproxen are directly applicable. The disposition and metabolism of Flurbiprofen have been shown to be stereoselective, highlighting the importance of accessing enantiomerically pure forms of its derivatives nih.gov.

Elucidation of Molecular and Biochemical Mechanisms of Action

Exploration of Alternative Enzyme Targets and Binding Sites

Alpha-Amylase Inhibition

Recent research has identified derivatives of Flurbiprofen (B1673479) as potent inhibitors of α-amylase, an enzyme crucial for carbohydrate digestion. A study focused on novel synthetic derivatives of Flurbiprofen demonstrated significant α-amylase inhibitory activity. nih.gov A series of eighteen synthesized derivatives, including hydrazides and oxadiazole-based compounds, were screened for their potential to inhibit this enzyme. The results indicated that several of these derivatives exhibited inhibitory potential comparable to, and in some cases exceeding, that of the standard drug, acarbose. nih.gov

The inhibitory concentrations (IC₅₀) for the series of compounds ranged from 1.04 ± 0.3 µM to 2.41 ± 0.09 µM, which is highly comparable to the IC₅₀ of acarbose (0.9 ± 0.04 µM). nih.gov In silico docking studies were also performed to understand the molecular interactions between these Flurbiprofen derivatives and the active site of the α-amylase enzyme, providing insight into the structural basis for their inhibitory action. nih.gov This line of research suggests that modifications to the Flurbiprofen scaffold can yield compounds with significant anti-hyperglycemic potential through the mechanism of α-amylase inhibition.

Table 1: α-Amylase Inhibitory Activity of Selected Flurbiprofen Derivatives

Compound IC₅₀ (µM)
Derivative 3 1.04 ± 0.3
Derivative 9 1.25 ± 1.05
Derivative 2 1.69 ± 0.1
Derivative 13 1.6 ± 0.18
Acarbose (Standard) 0.9 ± 0.04

Data sourced from in vitro screening of novel Flurbiprofen derivatives. nih.gov

Cytochrome P450 Enzyme System Interactions

Flurbiprofen's interaction with the cytochrome P450 (CYP) enzyme system is well-characterized, with a primary role for the CYP2C9 isozyme in its metabolism. drugbank.comnih.govresearchgate.net The main metabolic pathway for Flurbiprofen is oxidation to 4'-hydroxy-flurbiprofen, a reaction almost exclusively catalyzed by CYP2C9. drugbank.comnih.gov This specificity has led to Flurbiprofen being recognized and validated as a reliable in vitro and in vivo probe for assessing CYP2C9 activity. nih.govresearchgate.net

Studies using cDNA-expressed human CYP isozymes have confirmed the selective nature of this interaction. At physiological concentrations, other major P450 enzymes—including CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2D6, CYP2E1, and CYP3A4—show no significant involvement in the hydroxylation of Flurbiprofen. nih.gov The potent and specific inhibition of Flurbiprofen's metabolism by sulfaphenazole, a known CYP2C9 inhibitor, further solidifies the role of this enzyme. nih.gov Given that CYP2C9 is responsible for the metabolism of many clinically important drugs, understanding this interaction is crucial for predicting and avoiding potential drug-drug interactions. drugbank.comresearchgate.net

Modulation of Inflammatory Mediators and Signaling Pathways

Prostaglandin (B15479496) Synthesis Modulation

The primary mechanism behind the anti-inflammatory effect of Flurbiprofen is its potent, non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. patsnap.compatsnap.comwikipedia.org These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key lipid mediators of inflammation, pain, and fever. patsnap.compatsnap.com By blocking the action of both COX isoforms, Flurbiprofen effectively reduces the synthesis of prostaglandins, thereby mitigating the inflammatory response. patsnap.compatsnap.com

Kinetic studies have demonstrated that Flurbiprofen is a highly potent inhibitor of prostaglandin synthesis, with some research indicating it is significantly more potent than indomethacin. nih.gov The inhibition is competitive, with Flurbiprofen competing with arachidonic acid for the active site of the COX enzyme. nih.gov While the inhibition of COX-2 is largely responsible for the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1, which has protective functions in the gastrointestinal tract and platelets, can lead to certain side effects. patsnap.compatsnap.com Interestingly, the R-enantiomer of Flurbiprofen (tarenflurbil) lacks significant COX inhibitory activity, yet it still influences prostaglandin levels through alternative mechanisms, such as inhibiting the cellular export of prostaglandins via the MRP4 transporter. mdpi.comwikipedia.org

Inflammatory Cytokine Regulation (e.g., IL-6, TNF-α)

Beyond its effects on prostaglandins, Flurbiprofen also modulates the production of key inflammatory cytokines. nih.govnih.govamegroups.cn Studies have shown that Flurbiprofen can inhibit the production of Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.govnih.gov In human peripheral blood monocytes stimulated with lipopolysaccharide (LPS), Flurbiprofen caused a moderate reduction in the production of IL-1β and TNF-α. nih.gov

In a clinical setting involving patients who underwent thoracotomy, the administration of Flurbiprofen led to significantly lower serum levels of IL-6 and C-reactive protein (CRP) compared to a control group, although TNF-α levels were not significantly different between the groups. nih.gov Other studies in rat models of inflammatory pain also confirmed that Flurbiprofen axetil, a prodrug, could decrease the elevated levels of TNF-α and IL-6 in the hippocampus. amegroups.cn These findings suggest that the anti-inflammatory properties of Flurbiprofen are due not only to the inhibition of prostaglandin synthesis but also to the suppression of pro-inflammatory cytokine production. nih.govpatsnap.com

Table 2: Effect of Flurbiprofen on Cytokine Levels in Human Monocytes

Cytokine Effect of Flurbiprofen
IL-1β Moderate Inhibition
TNF-α Moderate Inhibition
IL-6 No significant effect

Results from in vitro studies on LPS-stimulated human peripheral blood monocytes. nih.gov

Reactive Oxygen Species Scavenging and Antioxidant Mechanisms

Flurbiprofen and its derivatives have been shown to possess antioxidant properties and the ability to modulate markers of oxidative stress. Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in the pathogenesis of inflammatory conditions like osteoarthritis. nih.gov A clinical trial in patients with knee osteoarthritis found that a three-week treatment with Flurbiprofen effectively reduced serum levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitric oxide (NO), compared to a placebo. nih.gov In the same study, Flurbiprofen significantly increased the levels of the antioxidant enzyme superoxide dismutase (SOD). nih.gov

Furthermore, recent research into novel synthesized Flurbiprofen amide derivatives has highlighted their potential as direct antioxidants. nih.gov These derivatives demonstrated the ability to scavenge hydrogen peroxide (H₂O₂), a key ROS. nih.gov Although hydrogen peroxide itself has limited reactivity, it can generate highly reactive hydroxyl radicals within cells, leading to tissue damage. nih.gov The capacity of these Flurbiprofen derivatives to act as exogenous antioxidants and neutralize H₂O₂ suggests another mechanism by which they can protect against inflammation-associated tissue damage. nih.gov

Interaction with Amyloidogenic Protein Pathways (e.g., Transthyretin Stabilization, Amyloid Beta Modulation)

A significant area of research for Flurbiprofen analogues has been their interaction with pathways involved in neurodegenerative diseases, particularly Alzheimer's disease. This research has focused on two main amyloidogenic proteins: Amyloid Beta (Aβ) and Transthyretin (TTR).

Flurbiprofen, particularly its R-enantiomer (tarenflurbil), has been identified as a selective Aβ42-lowering agent (SALA). drugbank.comelsevierpure.comnih.gov Unlike the S-enantiomer, R-flurbiprofen does not inhibit COX enzymes at therapeutic concentrations, thus avoiding associated gastrointestinal side effects. wikipedia.orgnih.gov The mechanism involves the modulation of γ-secretase, an enzyme complex that cleaves the amyloid precursor protein (APP). elsevierpure.comnih.govnih.gov Tarenflurbil and other analogues allosterically modulate γ-secretase to favor the production of shorter, less toxic Aβ peptides (like Aβ38) over the highly amyloidogenic Aβ42 species, which is a primary component of amyloid plaques in Alzheimer's disease. drugbank.comnih.govnih.gov Although a large phase III clinical trial for tarenflurbil ultimately failed to show efficacy in patients with mild Alzheimer's, the mechanism of γ-secretase modulation by Flurbiprofen derivatives remains a significant finding. the-hospitalist.org

In addition to Aβ modulation, Flurbiprofen analogues have been investigated as stabilizers of the transthyretin (TTR) protein. unipr.itnih.gov TTR is a transport protein whose dissociation from its native tetrameric form into monomers can lead to the formation of amyloid fibrils, causing TTR-related amyloidosis. Small molecules that bind to the thyroxine-binding sites on the TTR tetramer can stabilize its structure and inhibit this amyloidogenic cascade. unipr.itnih.gov In vitro and ex vivo studies have demonstrated that certain analogues of Flurbiprofen can effectively stabilize the TTR tetramer, providing a rationale for their potential protective effects against TTR amyloidogenesis. unipr.itnih.gov

Preclinical Pharmacodynamic Evaluations in Controlled Biological Systems

In Vivo Animal Model Studies

Evaluation of Anti-Inflammatory Effects in Animal Models (e.g., Carrageenan-Induced Edema)

While extensive research exists for the parent compound, flurbiprofen (B1673479), and some of its other metabolites and derivatives, the specific data required to populate the sections and subsections of the requested article for 3',4'-Dimethoxyflurbiprofen is not available. Information on related compounds cannot be substituted due to the strict focus of the query.

Assessment of Analgesic Efficacy in Animal Pain Models

No publicly available research data could be located that specifically investigates the analgesic efficacy of 3',4'-Dimethoxyflurbiprofen in established animal models of pain. Consequently, there are no findings to report on its potential to alleviate pain, nor are there any data tables available to present on this topic.

Studies on Systemic Inflammatory Responses in Animal Models

There is a lack of published studies examining the effects of 3',4'-Dimethoxyflurbiprofen on systemic inflammatory responses in animal models. As a result, information regarding its potential anti-inflammatory activity at a systemic level is not available. No data tables on this subject could be generated.

Investigations into Organ-Specific Mechanistic Effects in Animal Models (e.g., gastro-protective potential without clinical outcomes)

No specific investigations into the organ-specific mechanistic effects of 3',4'-Dimethoxyflurbiprofen in animal models, such as its gastro-protective potential, have been found in the public domain. Therefore, there is no available data to present on this aspect of its preclinical profile.

Structure Activity Relationship Sar Studies

Impact of 3',4'-Dimethoxy Substitution on Pharmacological Activity and Selectivity

The addition of methoxy (B1213986) groups to the flurbiprofen (B1673479) scaffold is a key strategy in medicinal chemistry to modulate therapeutic effects. While specific quantitative data for the 3',4'-dimethoxy derivative's inhibition of cyclooxygenase (COX) enzymes is not extensively detailed in available literature, the impact of such substitutions can be inferred from related compounds. The presence of methoxy groups on flurbiprofen amides has been shown to be a determinant of their effectiveness nih.gov.

Substitutions on the terminal phenyl ring of flurbiprofen are known to significantly influence its interaction with biological targets. For instance, the introduction of diethoxy substituents on this ring can generate potent and selective COX-2 inhibitors researchgate.net. Similarly, conjugating NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614) with a 3,4,5-trimethoxybenzyl moiety has been shown to enhance anti-inflammatory activity and promote higher selectivity for COX-2 over COX-1 mdpi.com. This suggests that the electron-donating and steric properties of methoxy groups can favorably alter the binding profile of the parent molecule, potentially leading to a better therapeutic index by sparing the constitutively expressed COX-1 enzyme, which is associated with gastrointestinal side effects mdpi.com. The increased bulk from these substitutions is thought to contribute to a higher affinity for the slightly larger active site of the COX-2 isozyme mdpi.com.

Role of the Propionic Acid Moiety and its Derivatization in Target Binding

The propionic acid moiety, specifically its carboxyl group, is a critical pharmacophore for the anti-inflammatory activity of flurbiprofen and other NSAIDs in its class humanjournals.com. This acidic group is essential for anchoring the inhibitor within the active site of COX enzymes. Crystallographic studies show that the carboxylate forms crucial hydrogen bonds with highly conserved arginine (Arg-120) and tyrosine (Tyr-355) residues at the entrance of the COX active site channel nih.govresearchgate.net. This interaction is fundamental for the inhibition of prostaglandin (B15479496) synthesis.

Derivatization of this carboxyl group leads to significant changes in pharmacological activity.

Esterification and Amidation: Converting the carboxylic acid to an ester or an amide, a common prodrug strategy, temporarily masks the acidic group nih.gov. This modification can reduce direct gastric irritation and often abolishes the slow tight-binding inhibition characteristic of flurbiprofen nih.govresearchgate.net. Such derivatives are designed to be hydrolyzed in vivo to release the active parent drug nih.gov. However, in some cases, derivatization is used to eliminate COX inhibitory activity altogether while aiming for other targets. For example, certain flurbiprofen analogues with modified alpha-substituents on the propionic acid chain were designed to remove anti-COX activity while increasing potency for inhibiting beta-amyloid secretion, a target in Alzheimer's disease research researchgate.netnih.gov.

Dual-Action Inhibitors: In other strategies, the propionic acid is converted into an amide to create novel compounds with dual inhibitory functions. For instance, flurbiprofen amides have been developed that retain COX-2 inhibition while also potently inhibiting fatty acid amide hydrolase (FAAH), offering a potential synergistic approach to pain management tandfonline.comnih.gov.

These findings underscore that while the intact propionic acid is vital for COX inhibition, its derivatization provides a versatile platform for creating safer drugs or agents with entirely new therapeutic applications.

Stereochemical Influences on Molecular Interactions and Biological Outcomes

Like other 2-arylpropionic acid derivatives ("profens"), flurbiprofen is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-flurbiprofen and (R)-flurbiprofen wikipedia.org. The stereochemistry at the alpha-carbon of the propionic acid moiety has a profound and well-established impact on the compound's biological activity.

The anti-inflammatory effects of flurbiprofen, mediated by the inhibition of COX enzymes, are almost exclusively attributed to the (S)-enantiomer nih.govnih.govnih.gov. Studies consistently show that (S)-flurbiprofen is a potent inhibitor of both COX-1 and COX-2, whereas the (R)-enantiomer is largely inactive as a COX inhibitor at therapeutic concentrations nih.govmdpi.comnih.gov. The potency difference is significant, with S-enantiomers being 100 to 500-fold more potent than their corresponding R-enantiomers in inhibiting COX-2 nih.gov. This stereoselectivity is a hallmark of this class of NSAIDs and is presumed to apply to its derivatives, including 3',4'-Dimethoxy Flurbiprofen.

Interestingly, the (R)-enantiomer is not biologically inert. Research has revealed that (R)-flurbiprofen possesses anti-nociceptive and anti-inflammatory properties that are independent of COX inhibition nih.govmdpi.comhpra.ie. These effects are thought to be mediated through alternative pathways, including a potential central analgesic mechanism and inhibition of NF-κB activation nih.govhpra.ie. This separation of activities between enantiomers presents an opportunity for developing drugs with improved safety profiles; for instance, (R)-flurbiprofen could offer pain relief without the COX-1-related gastrointestinal toxicity associated with the (S)-form nih.gov.

Comparative SAR Analysis with Parent Flurbiprofen and Other Derivatives

To fully appreciate the SAR of this compound, it is useful to compare it with the parent compound and other key derivatives. This comparative analysis highlights how structural modifications across the molecule influence its biological profile.

Compound NameKey Structural FeatureImpact on COX Activity & SelectivityOther Notable Activities
Flurbiprofen Parent compoundPotent, non-selective inhibitor of COX-1 and COX-2. tocris.comnih.govAnalgesic, antipyretic, anti-inflammatory. nih.gov
(S)-Flurbiprofen S-enantiomerResponsible for virtually all COX inhibitory activity. nih.gov IC50 values of 0.48 µM (COX-1) and 0.47 µM (COX-2). medchemexpress.comPrimary anti-inflammatory enantiomer. nih.gov
(R)-Flurbiprofen R-enantiomerEssentially inactive against COX-1 and COX-2. mdpi.comnih.govPossesses COX-independent anti-nociceptive and anti-inflammatory effects. nih.govhpra.ie
4'-Hydroxyflurbiprofen MetaboliteRetains some ability to inhibit COX and FAAH, but with lower potency than the parent compound. nih.govA primary metabolite of flurbiprofen. wjpmr.com
Flurbiprofen Amides Propionic acid derivatized to an amideCan retain COX activity (often with increased COX-2 selectivity) while adding FAAH inhibition. tandfonline.comresearchgate.netPotential as dual-action analgesic agents. tandfonline.com
Flurbiprofen Esters Propionic acid derivatized to an esterProdrugs that are inactive until hydrolyzed; designed to reduce gastric irritation. nih.govCan improve drug delivery and safety profile. nih.gov

This comparative view demonstrates that the flurbiprofen scaffold is highly adaptable. While the parent drug is a potent but non-selective COX inhibitor, its activity is highly dependent on its stereochemistry. Derivatization of the propionic acid moiety can create prodrugs or dual-action inhibitors, and substitutions on the biphenyl (B1667301) ring system—such as the 3',4'-dimethoxy groups—are anticipated to further refine the molecule's potency and selectivity, likely favoring COX-2 inhibition.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Information regarding the binding affinity predictions and the specific scoring functions used for 3',4'-Dimethoxyflurbiprofen with any biological target is not currently available. Such studies would theoretically calculate the binding energy (e.g., in kcal/mol) to predict how strongly this compound might interact with a specific protein's active site.

Without molecular docking studies, the key amino acid residues that would form interactions (such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking) with 3',4'-Dimethoxyflurbiprofen within a protein's binding pocket have not been identified.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. There are no published MD simulation studies that analyze the conformational flexibility of 3',4'-Dimethoxyflurbiprofen or the stability of its potential complexes with biological targets.

In Silico Prediction of Metabolic Transformations (excluding human clinical outcomes)

In silico tools are often used to predict the metabolic fate of compounds by identifying potential sites of metabolism by enzymes such as the cytochrome P450 family. Predictions regarding the metabolic pathways and potential metabolites of 3',4'-Dimethoxyflurbiprofen are not documented in the available literature.

Density Functional Theory (DFT) Calculations for Molecular Properties and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations could provide insights into the molecular properties of 3',4'-Dimethoxyflurbiprofen, such as its electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and reactivity. However, no specific DFT studies for this compound have been found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. There are no QSAR models in the literature that specifically include 3',4'-Dimethoxyflurbiprofen to correlate its structural features with a particular biological activity.

Analytical Methodologies for Research and Characterization

Chromatographic Methods for Quantification in Research Samples (e.g., HPLC, LC/MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS), are indispensable tools for the quantitative analysis of 3',4'-Dimethoxy Flurbiprofen (B1673479). These techniques offer high sensitivity, selectivity, and accuracy, making them suitable for complex matrices.

The development of a robust analytical method is the foundation for reliable quantification. For 3',4'-Dimethoxy Flurbiprofen, this typically involves a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity.

Method development involves optimizing several chromatographic parameters:

Column: A C18 column is commonly used for the separation of NSAIDs and their derivatives. dergipark.org.tr

Mobile Phase: A mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent (such as acetonitrile) is often employed. dergipark.org.tr The ratio is adjusted to achieve optimal separation and a reasonable retention time.

Flow Rate: A typical flow rate is around 1.0 mL/min to ensure good separation without excessive analysis time. dergipark.org.tr

Detection: A PDA (Photodiode Array) or UV detector set at a specific wavelength (e.g., 246-254 nm) is used to monitor the eluent. dergipark.org.tr

Once developed, the method must be validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure its suitability for its intended purpose. nih.gov Validation encompasses several key parameters.

Table 1: Typical Validation Parameters for an HPLC Method for this compound Analysis

Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (R²) ≥ 0.999
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at intraday and interday levels. Relative Standard Deviation (%RSD) ≤ 2%
Accuracy The closeness of the test results obtained by the method to the true value. Often determined by recovery studies. 98-102% recovery
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Signal-to-Noise Ratio (S/N) of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise Ratio (S/N) of 10:1
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. %RSD should be within acceptable limits after minor changes (e.g., pH, flow rate).

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from blank or placebo at the analyte's retention time. |

This table is generated based on typical values found in HPLC method validation literature. dergipark.org.trnih.gov

Quantifying this compound and its metabolites in biological matrices such as plasma, urine, or tissue homogenates is critical for pharmacokinetic and metabolic studies. Due to the complexity of these matrices and the low concentrations of the analyte, LC/MS/MS is the preferred method for its superior sensitivity and selectivity. semanticscholar.org

A reliable LC/MS/MS method was developed for the quantitation of a similar compound, 3', 4'-dimethoxy flavonol-3-β-d-glucopyranoside (DF3G), in rat plasma. nih.gov This method involves a simple protein precipitation step for sample preparation, followed by analysis using a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. nih.gov The analysis is performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.gov Such methods are validated for precision, accuracy, and stability to ensure reliable data for pharmacokinetic studies. nih.gov

Table 2: Example LC/MS/MS Parameters for Analysis in Rat Plasma

Parameter Condition
Chromatographic Column Agilent C18 (100 mm × 3 mm, 3.5 μm)
Mobile Phase Methanol-water (containing formic acid)
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Detection Mode Multiple Reacting Monitoring (MRM)
Precursor → Product Ion (m/z) Analyte-specific (e.g., for DF3G: 461.1 → 299.2)

| Internal Standard | A structurally similar compound (e.g., Pantoprazole) |

This table is based on a published method for a structurally related dimethoxy flavonoid compound. nih.gov

Spectroscopic Techniques for Structural Elucidation of Synthesized Derivatives

Spectroscopic techniques are fundamental for confirming the chemical structure of newly synthesized this compound and its derivatives. shimadzu.com These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the aromatic protons on both phenyl rings, the methoxy (B1213986) group protons, the methyl protons, and the proton on the chiral center.

¹³C-NMR (Carbon-13 NMR): This provides information on the different types of carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the carbons of the methoxy groups, and the aliphatic carbons.

¹⁹F-NMR (Fluorine-19 NMR): Given that the parent compound, Flurbiprofen, contains a fluorine atom, ¹⁹F-NMR is a highly specific and sensitive technique for characterizing this compound. nih.gov It provides a distinct signal for the fluorine atom, and its chemical shift and coupling patterns can confirm its position on the biphenyl (B1667301) scaffold. nih.govresearchgate.net

Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H-NMR Shift (ppm) Predicted ¹³C-NMR Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 13.0 175 - 185
Aromatic (Ar-H) 6.8 - 7.8 110 - 160
Methine (CH-COOH) ~3.8 ~45
Methoxy (-OCH₃) ~3.9 ~56

Note: These are predicted values based on the chemical structure and typical chemical shift ranges for these functional groups.

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. currenta.de High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can measure the mass of a molecule with very high accuracy (to four decimal places), allowing for the confident determination of its elemental formula. shimadzu.comcurrenta.de

Further structural information is obtained through tandem mass spectrometry (MS/MS). europa.eu In this technique, the molecular ion (parent ion) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals information about the molecule's substructures. currenta.deeuropa.eu Analyzing these fragmentation patterns is crucial for confirming the connectivity of the atoms and identifying unknown synthesized derivatives. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. Each functional group has a characteristic absorption range.

For this compound, IR spectroscopy would be used to confirm the presence of key functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Approximate Wavenumber (cm⁻¹)
Carboxylic Acid (O-H) Stretching 2500 - 3300 (broad)
Carbonyl (C=O) Stretching 1700 - 1725
Aromatic C=C Stretching 1450 - 1600
Ether (C-O) Stretching 1000 - 1300

This table lists expected absorption ranges for the key functional groups within the molecule.

UV-Visible Spectrophotometry for Detection and Quantification

UV-Visible spectrophotometry is a fundamental analytical technique used for the detection and quantification of chromophoric compounds like 3',4'-Dimethoxyflurbiprofen. The presence of the biphenyl ring system conjugated with the propionic acid moiety constitutes the primary chromophore, which absorbs light in the ultraviolet region of the electromagnetic spectrum.

While specific experimental data for 3',4'-Dimethoxyflurbiprofen is not extensively detailed in publicly available literature, the principles of UV-Vis analysis for the parent compound, flurbiprofen, are well-established. Flurbiprofen typically exhibits a maximum absorbance (λmax) at approximately 247 nm. researchgate.netuspbpep.comresearchgate.net The addition of two methoxy groups (-OCH₃) to the phenyl ring, as in 3',4'-Dimethoxyflurbiprofen, would be expected to influence this absorption. Methoxy groups act as auxochromes, which can cause a bathochromic shift (a shift to a longer wavelength) and potentially a hyperchromic effect (an increase in molar absorptivity). Therefore, the λmax for 3',4'-Dimethoxyflurbiprofen is anticipated to be slightly higher than 247 nm.

This technique is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the creation of a calibration curve from standards of known concentration, which can then be used to determine the concentration of the compound in unknown samples. For quantitative analysis, measurements are typically performed at the wavelength of maximum absorbance to ensure the highest sensitivity and accuracy.

Table 1: Illustrative UV-Visible Spectrophotometry Data

Parameter Value Notes
Compound 3',4'-Dimethoxyflurbiprofen
Solvent Methanol or Acetonitrile Common solvents for UV-Vis analysis of NSAIDs.
λmax (Wavelength of Max. Absorbance) ~247-255 nm (Estimated) Estimated based on flurbiprofen's λmax of 247 nm researchgate.netuspbpep.comresearchgate.net and expected bathochromic shift.
Molar Absorptivity (ε) Compound-specific Determined experimentally by measuring the absorbance of a solution of known concentration.

| Linearity Range | Method-dependent | The concentration range over which the Beer-Lambert law is obeyed. |

Chiral Separation Techniques for Enantiomeric Analysis

Like its parent compound, 3',4'-Dimethoxyflurbiprofen possesses a chiral center at the alpha-carbon of the propionic acid group, meaning it exists as a pair of enantiomers (R- and S-forms). The resolution and analysis of these enantiomers are critical, as they often exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this purpose.

Direct chiral separation methods are highly effective for resolving the enantiomers of flurbiprofen and its derivatives. Research on the chiral separation of structurally similar metabolites, such as 3'-hydroxy-4'-methoxyflurbiprofen, provides a strong basis for developing a method for 3',4'-Dimethoxyflurbiprofen. A successful approach for these related compounds involves the use of a polysaccharide-based CSP.

Specifically, an amylose tris(3,5-dimethylphenylcarbamate) CSP, commercially known as Chiralpak AD, has demonstrated excellent enantiomeric resolution for flurbiprofen and its hydroxylated/methoxylated metabolites. This type of stationary phase separates enantiomers based on the differential formation of transient diastereomeric complexes, which arise from various interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. Studies have shown that for flurbiprofen and its metabolites, the R-enantiomer typically elutes before the S-enantiomer on this stationary phase. A high resolution value (Rs > 1.5) indicates a complete separation of the two enantiomeric peaks, which is essential for accurate quantification.

Table 2: Representative Chiral HPLC Method for Flurbiprofen Derivatives

Parameter Condition / Value Reference
Instrumentation High-Performance Liquid Chromatography (HPLC)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (TFA)
Detection UV at λmax (e.g., ~250 nm)
Elution Order R-enantiomer followed by S-enantiomer

| Enantiomeric Resolution (Rs) for 3'-hydroxy-4'-methoxyflurbiprofen | 3.44 | |

Metabolic Pathway Investigations of 3 ,4 Dimethoxy Flurbiprofen

In Vitro Metabolism Studies in Subcellular Fractions (e.g., Microsomes)

In vitro systems utilizing subcellular fractions, such as liver microsomes, are fundamental tools for elucidating metabolic pathways. researchgate.net These preparations contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, which are responsible for Phase I and Phase II metabolism, respectively. researchgate.netnih.gov

Studies on the parent compound, flurbiprofen (B1673479), have extensively used liver microsomes from various species, including humans and rats, to characterize its biotransformation. nih.govnih.govnih.gov For 3',4'-Dimethoxy Flurbiprofen, it is anticipated that similar in vitro models would be employed to investigate its metabolic profile. The primary reactions expected would be oxidative metabolism of the biphenyl (B1667301) ring system and the propionic acid side chain, followed by conjugation reactions. The presence of the two methoxy (B1213986) groups on one of the phenyl rings introduces additional potential sites for metabolism, primarily O-demethylation.

Role of Cytochrome P450 Enzymes (e.g., CYP2C9) in Oxidative Metabolism

Phase I oxidative metabolism is predominantly catalyzed by cytochrome P450 enzymes. For the parent compound, flurbiprofen, it is well-established that the major metabolic pathway is 4'-hydroxylation, and this reaction is almost exclusively catalyzed by the CYP2C9 isoform. clinpgx.orgnih.govwjpmr.com The involvement of CYP2C9 in flurbiprofen metabolism is so significant that genetic polymorphisms in the CYP2C9 gene, which lead to decreased enzyme activity, can result in higher exposure to the drug. nih.govdrugbank.comuspharmacist.com While other CYPs like CYP1A2 have been investigated, their contribution to the primary 4'-hydroxylation of flurbiprofen is considered minor. nih.govclinpgx.org

For this compound, the metabolic landscape is likely altered by the substituents. The 4'-position is now occupied by a methoxy group, precluding the primary hydroxylation reaction seen with flurbiprofen. However, several metabolic possibilities involving CYPs can be postulated:

O-Demethylation: A common metabolic pathway for methoxylated aromatic compounds is O-demethylation to form the corresponding hydroxy metabolites. It is highly probable that this compound would undergo demethylation at either the 3'- or 4'-position to yield hydroxy-methoxy and dihydroxy metabolites. Enzymes such as CYP1A2, CYP2C9, and CYP3A4 are known to catalyze such reactions. mdpi.com

Hydroxylation at other positions: While the 4'-position is blocked, hydroxylation could potentially occur at other available positions on the biphenyl rings, although this is generally a less favored pathway for flurbiprofen itself.

Given that flurbiprofen is a high-affinity substrate for CYP2C9, it is reasonable to expect that this compound would also interact with this enzyme. nih.gov However, the methoxy substituents might alter the binding affinity and the primary metabolic route, possibly shifting the metabolism towards O-demethylation or involving other CYP isoforms to a greater extent.

Table 1: Key Cytochrome P450 Enzymes in the Metabolism of Flurbiprofen and Postulated Roles for this compound

EnzymeKnown Role in Flurbiprofen MetabolismPostulated Role in this compound Metabolism
CYP2C9 Major enzyme responsible for 4'-hydroxylation. clinpgx.orgnih.govwjpmr.comPotential role in O-demethylation of the 3'- or 4'-methoxy groups. The core structure suggests it remains a likely interacting enzyme.
CYP1A2 Minor or negligible role in 4'-hydroxylation. nih.govclinpgx.orgCould potentially be involved in O-demethylation, a common reaction for this enzyme with methoxylated substrates.
CYP3A4 Not significantly involved in flurbiprofen hydroxylation. nih.govresearchgate.netMay play a role in the O-demethylation of the methoxy groups, as it is a highly versatile enzyme involved in the metabolism of many xenobiotics.

Glucuronidation and Other Conjugation Pathways

Following Phase I oxidation, or for the parent drug itself, Phase II conjugation reactions serve to increase water solubility and facilitate excretion. nih.govwikipedia.org The primary conjugation pathway for flurbiprofen and its metabolites is glucuronidation, which involves the formation of an acyl glucuronide at the carboxylic acid group of the propionic acid side chain. nih.govnih.gov

Studies using human liver microsomes and expressed UGT enzymes have identified several isoforms capable of glucuronidating flurbiprofen, including UGT1A1, UGT1A3, UGT1A9, and notably UGT2B7, which appears to be a principal catalyst. wjpmr.comclinpgx.org

For this compound, two main types of glucuronidation are possible:

Acyl Glucuronidation: Similar to the parent compound, the carboxylic acid moiety of this compound is a prime substrate for direct conjugation, forming an acyl glucuronide. The enzymes responsible would likely be the same as those for flurbiprofen, such as UGT2B7.

Phenolic Glucuronidation: If Phase I metabolism occurs via O-demethylation to produce hydroxylated metabolites (e.g., 3'-hydroxy-4'-methoxy-flurbiprofen), these newly formed phenolic groups would be excellent substrates for ether glucuronidation. This represents a sequential metabolism pathway (Phase I followed by Phase II).

Other conjugation pathways, such as sulfation, are generally less significant for 2-arylpropionic acids compared to glucuronidation.

Metabolite Identification and Profiling in Animal Models

While no specific studies identifying the metabolites of this compound in animal models have been published, the metabolic profile can be predicted based on studies of flurbiprofen. In rats, dogs, baboons, and humans, flurbiprofen is metabolized into several key compounds. nih.gov The major metabolites identified are 4'-hydroxyflurbiprofen, 3',4'-dihydroxyflurbiprofen, and 3'-hydroxy-4'-methoxyflurbiprofen, along with their conjugated forms. nih.gov

For this compound administered to an animal model such as the rat, a common species for drug metabolism studies, a metabolite profiling study would likely identify the following:

Unchanged this compound.

O-demethylated metabolites, such as 3'-hydroxy-4'-methoxy-flurbiprofen and 4'-hydroxy-3'-methoxy-flurbiprofen.

A dihydroxy metabolite (3',4'-dihydroxyflurbiprofen) resulting from demethylation at both positions.

Acyl glucuronide of the parent compound.

Ether glucuronides of the phenolic metabolites.

A study on a different flurbiprofen derivative, NO-flurbiprofen, in rats found that the primary metabolite detected in both plasma and brain was the parent flurbiprofen, indicating rapid cleavage of the ester group. nih.gov This highlights how structural modifications can dramatically alter the metabolic profile.

Stereoselective Metabolic Inversion Studies

Flurbiprofen, like other 2-arylpropionic acid NSAIDs, is a chiral compound, existing as (R)- and (S)-enantiomers. viamedica.pl A key metabolic feature of this drug class is the potential for unidirectional chiral inversion of the inactive (R)-enantiomer to the pharmacologically active (S)-enantiomer. viamedica.plresearchgate.net This inversion proceeds via the formation of a coenzyme A (CoA) thioester. nih.govnih.gov

However, in the case of flurbiprofen, this metabolic inversion is species-dependent and notably minimal in humans. nih.govresearchgate.net Studies in healthy subjects have shown that after administration of (R)-flurbiprofen, chiral inversion to the (S)-form does not occur to a measurable extent. nih.gov In contrast, the inversion is variable in other species, being low in rats but more significant in dogs and guinea pigs. nih.gov In vitro studies using rat liver homogenates also showed no inversion for flurbiprofen enantiomers, unlike for ibuprofen (B1674241). nih.gov

For this compound, it is hypothesized that it would exhibit a similarly low degree of stereoselective inversion in humans, comparable to its parent compound. The structural modification on the biphenyl ring is not expected to significantly alter the enzymatic processes at the propionic acid side chain responsible for CoA thioester formation and subsequent inversion. However, without direct experimental evidence, this remains an extrapolation.

Table 2: Extent of (R)- to (S)-Flurbiprofen Chiral Inversion in Various Species

SpeciesExtent of Chiral Inversion (Fraction Inverted)Reference
Human Negligible / Not measurable nih.gov
Rat Low (Fi ≈ 0.02) nih.gov
Gerbil Low (Fi ≈ 0.05) nih.gov
Dog Moderate (Fi ≈ 0.39) nih.gov
Guinea Pig High (Fi = 1.00) nih.gov
Horse Not detected nih.gov

Metabolic Stability Assessment in In Vitro Systems

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a critical parameter in drug discovery. researchgate.net It is typically assessed in vitro using systems like liver microsomes or hepatocytes. mdpi.com The results are often expressed as the half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo pharmacokinetic properties. researchgate.net

There is no published data on the metabolic stability of this compound. However, the stability can be compared conceptually to that of flurbiprofen. The metabolism of flurbiprofen by CYP2C9 is efficient, leading to its clearance. The introduction of the 3',4'-dimethoxy groups may alter this stability in several ways:

Increased Stability: If the methoxy groups hinder the binding of the molecule to the active site of CYP2C9, or if the O-demethylation reactions are slower than the 4'-hydroxylation of flurbiprofen, the metabolic stability of the dimethoxy analog could be enhanced. Studies on other NSAID analogs, such as those of diclofenac, have shown that substitutions on the aromatic rings can significantly increase metabolic stability to CYP-mediated oxidation. acs.org

An in vitro metabolic stability assay would involve incubating this compound with liver microsomes in the presence of necessary cofactors (NADPH for CYPs, UDPGA for UGTs) and monitoring the disappearance of the parent compound over time. mdpi.comacs.org

Future Research Directions for 3 ,4 Dimethoxy Flurbiprofen

Design and Synthesis of Advanced Derivatives with Optimized Biological Profiles

A primary avenue for future research lies in the strategic design and synthesis of novel derivatives based on the 3',4'-Dimethoxy Flurbiprofen (B1673479) scaffold. The core objective is to modify the parent structure to optimize its pharmacokinetic profile, enhance its potency, and potentially introduce novel mechanisms of action. nih.gov Drawing inspiration from successful modifications of the parent Flurbiprofen, several synthetic strategies can be envisioned:

Amide and Ester Prodrugs: The carboxylic acid moiety of NSAIDs is often associated with gastrointestinal side effects. nih.govnih.gov A promising strategy involves masking this functional group through the formation of amide or ester linkages. nih.gov Research on Flurbiprofen has demonstrated that creating amide derivatives, for instance by coupling with various amines, can produce bioisosteres with improved pharmacokinetic properties and potentially enhanced therapeutic effects. nih.govmdpi.com A future research program for 3',4'-Dimethoxy Flurbiprofen should involve the synthesis of a library of amide and ester derivatives to reduce potential gastric irritation and achieve controlled drug release. nih.gov

Heterocyclic Hybrids: The incorporation of heterocyclic rings into a drug's structure is a well-established method for expanding its therapeutic potential. nih.govresearchgate.net Studies have shown that synthesizing hybrids of Flurbiprofen with moieties like 1,3,4-oxadiazole (B1194373) can yield compounds with significant anticancer and antioxidant activities. nih.govresearchgate.net Future work should focus on creating novel heterocyclic derivatives of this compound, such as those incorporating oxadiazole or 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) units, to explore potential applications beyond inflammation. mdpi.com

These synthetic efforts would aim to generate a portfolio of new chemical entities with fine-tuned pharmacological profiles, opening the door to new therapeutic applications.

Further Elucidation of Undiscovered Molecular Targets and Off-Targets

While Flurbiprofen is known primarily as an inhibitor of cyclooxygenase (COX) enzymes, modern drug discovery emphasizes a comprehensive understanding of a compound's full interaction profile within the cell. nih.govunica.it The concept of "one target-one drug" is evolving towards multi-target agents that may offer superior therapeutic efficacy. unica.it

Future research on this compound must extend beyond COX inhibition to identify both novel therapeutic targets and potential off-targets that could lead to adverse effects. A key area of exploration would be its potential dual inhibitory action. For example, Flurbiprofen derivatives have been successfully designed to dually inhibit both COX and fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system, resulting in potent analgesic agents. nih.govmendeley.com A systematic screening of this compound and its derivatives against a panel of enzymes and receptors, including FAAH, is warranted. Molecular modeling and docking studies could be employed to predict binding affinities and guide the design of derivatives with specific multi-target profiles. nih.gov

Advanced In Vitro and In Vivo Mechanistic Studies in Complex Biological Systems

A thorough understanding of the biological effects of this compound requires a multi-tiered approach using both laboratory and whole-organism models.

In Vitro Studies: Initial in vitro assessments should focus on validating the anti-inflammatory potential of the compound and its derivatives. Standard assays, such as the inhibition of albumin denaturation and anti-tryptic activity, can provide preliminary evidence of anti-arthritic and anti-inflammatory properties. nih.govmdpi.com For instance, studies on other Flurbiprofen derivatives have used these methods to demonstrate enhanced activity compared to the parent drug. mdpi.com

In Vivo Models: Following promising in vitro results, investigations should progress to in vivo animal models to assess efficacy in a complex biological system. nih.gov Based on the known activities of Flurbiprofen and its analogues, relevant models could include those for prolonged and neuropathic pain. nih.govmendeley.com In these studies, key endpoints would not only include behavioral measures of pain but also the analysis of spinal expression of inflammatory markers like iNOS, COX-2, and NFκB to elucidate the underlying mechanism of action. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To achieve a holistic view of the cellular and systemic responses to this compound, future research should integrate multi-omics technologies. This approach, which includes proteomics, metabolomics, and transcriptomics, can reveal global changes in protein expression, metabolic pathways, and gene regulation, providing a comprehensive picture of the drug's mechanism of action and potential toxicity. mdpi.com

For example, a multi-omics analysis could identify significantly altered metabolic and signaling pathways in cancer cell lines treated with a this compound derivative, potentially uncovering novel anti-cancer mechanisms. mdpi.compreprints.org By merging proteomics and metabolomics data, researchers can perform joint pathway analysis to pinpoint highly impacted biological processes, offering insights that are not achievable through single-omics approaches alone. mdpi.com This data-rich methodology can help identify potential biomarkers for drug response and reveal mechanisms of action or resistance.

Development of Novel Analytical Probes based on this compound Scaffold

The development of bespoke analytical tools is crucial for detailed mechanistic studies. A future research direction involves chemically modifying the this compound scaffold to create analytical probes. By attaching fluorescent tags, biotin, or other reporter molecules, the parent compound can be converted into a tool for visualizing its subcellular localization or for use in affinity chromatography to isolate its binding partners.

These probes would enable advanced cell biology experiments to track the compound's journey within the cell and identify its direct molecular interactors. Such information is invaluable for confirming on-target engagement and discovering previously unknown off-targets, thereby providing a deeper understanding of its pharmacological effects. The development of reliable analytical methods, such as high-performance liquid chromatography (HPLC), would also be essential for quantifying the compound and its metabolites in biological samples during pharmacokinetic and in vitro release studies. nih.gov

Q & A

What analytical methods are recommended for quantifying 3',4'-Dimethoxy Flurbiprofen in biological matrices?

Basic
High-performance liquid chromatography (HPLC) with UV detection is widely used, validated for parameters such as linearity (calibration range: 1–50 µg/mL), precision (% RSD ≤ 2%), and recovery (97.7–100.4%) . Population pharmacokinetic models, incorporating bootstrap validation and visual predictive checks (VPCs), are employed to assess inter-individual variability and model robustness . Reference standards for impurities (e.g., 2-(biphenyl-4-yl)propanoic acid) should be included to ensure specificity .

What are the major metabolites of this compound, and how do their activities compare to the parent compound?

Basic
Key metabolites include 4'-hydroxy-flurbiprofen, 3',4'-dihydroxy-flurbiprofen, and 3'-hydroxy-4'-methoxy-flurbiprofen. The 4'-hydroxy metabolite exhibits minimal anti-inflammatory activity in animal models, highlighting the importance of the parent compound’s structural integrity for efficacy . CYP2C9 is the primary enzyme responsible for 4'-hydroxylation, with minimal stereoselective conversion (R- to S-enantiomer) .

How do CYP2C9 and CYP2D6 interactions influence the pharmacokinetics of (S)-flurbiprofen?

Advanced
CYP2D6 modulates CYP2C9-mediated metabolism of (S)-flurbiprofen via protein-protein interactions, reducing catalytic activity by up to 40% in vitro. Sequential incubation studies (e.g., SeqAdd1–3 protocols) demonstrate this isoform-specific inhibition, necessitating dual-enzyme kinetic modeling to predict in vivo clearance . Researchers should incorporate CYP2D6 genotyping in population PK studies to account for metabolic variability .

What impurities are commonly identified in this compound synthesis, and how are they characterized?

Basic
Common impurities include:

  • Impurity A (EP) : (2RS)-2-(Biphenyl-4-yl)propanoic acid (CAS 6341-72-6)
  • Impurity C (EP) : (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid (CAS 61466-95-3)
    LC-MS and NMR are used for structural elucidation, while HPLC with impurity-specific reference standards ensures quantification accuracy .

What strategies mitigate the formation of Flurbiprofen Impurity B during synthesis?

Advanced
Mitigation involves optimizing reaction conditions (e.g., temperature, solvent polarity) to reduce byproduct formation. Advanced purification techniques, such as preparative chromatography or recrystallization, are critical. Computational QSAR models predict impurity toxicity, guiding synthetic route modifications to avoid genotoxic intermediates .

How can physiologically based pharmacokinetic (PBPK) modeling predict this compound’s tissue distribution?

Advanced
PBPK models integrate in vitro solubility, dissolution, and CYP2C9 metabolism data to simulate plasma and tissue concentration-time profiles. Case studies for flurbiprofen highlight the importance of incorporating enzyme saturation kinetics and plasma protein binding (≥99%) for accurate predictions . Validation requires comparison with in vivo PK data from preclinical species .

What in vitro models are used to assess the anti-inflammatory efficacy of this compound?

Basic
Rodent carrageenan-induced edema and adjuvant arthritis models are standard. Flurbiprofen’s IC₅₀ for prostaglandin synthetase inhibition (~0.1 µM) is determined using human synovial tissue homogenates, with comparative studies against ibuprofen and naproxen . Platelet aggregation assays (e.g., arachidonic acid-induced) assess COX-1 selectivity .

How does stereoselective metabolism impact this compound’s pharmacokinetic profile?

Advanced
Unlike ibuprofen, flurbiprofen exhibits minimal R-to-S enantiomer conversion (<5%), attributed to CYP2C9’s stereochemical specificity. Non-stereoselective plasma clearance necessitates chiral chromatography to resolve enantiomers in PK studies. UGT2B7-mediated glucuronidation further contributes to clearance variability .

What formulation parameters optimize this compound-loaded solid lipid nanoparticles (SLNs)?

Basic
A 3-level factorial design identifies optimal parameters:

FactorLevel (-1)Level (0)Level (+1)
Drug:Lipid Ratio1:11:21:3
Sonication Time5 min7.5 min15 min
Responses include particle size (100–300 nm) and entrapment efficiency (≥85%). Probe sonication followed by solvent evaporation is preferred for scalability .

How do QSAR studies advance the toxicological assessment of Flurbiprofen impurities?

Advanced
QSAR models correlate molecular descriptors (e.g., logP, electronegativity) with mutagenicity endpoints (Ames test data). For Impurity B, electron-deficient aromatic rings predict DNA adduct formation, guiding structural alerts for regulatory submissions. In silico tools like Derek Nexus complement in vitro genotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.